Haedoxan
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Overview
Description
Haedoxan is a natural product found in Phryma leptostachya with data available.
Scientific Research Applications
Insight into the Mode of Action
- Haedoxan A (HA), derived from Phryma leptostachya (lopseed), is used as a natural insecticide in East Asia. Studies indicate that HA affects axonal conduction and synaptic transmission in insects, offering a basis for developing effective insecticides (Hu et al., 2016).
Haedoxans and Related Neolignans
- Haedoxans, including HA, are sesquilignan natural products with significant insecticidal activity. These compounds are explored for their potential in plant defense and also show promising antifungal, antibacterial, and anticancer activities (Chen et al., 2020).
Detoxification and Synergistic Effects
- HA, along with Phrymarolin I, has been studied for its metabolic activity and synergistic effects on insect pests. The research indicates that HA's effectiveness is influenced by metabolic enzyme families, particularly monooxygenases, in insects (Qie et al., 2020).
Transcriptome Analysis in Aedes albopictus
- Research on Aedes albopictus larvae exposed to HA reveals genetic expression changes associated with HA's insecticidal action. This includes the upregulation of detoxifying enzyme genes, suggesting a role in metabolic and detoxification processes (Hao et al., 2021).
Biosynthesis Pathway of this compound A
- The biosynthesis pathway of HA in Phryma leptostachya has been studied through transcriptome analysis. This research is vital for understanding the production of HA and other bioactive lignans in this insecticidal plant (Li et al., 2019).
Functional Validation in Insect Detoxification
- Studies on insect cytochrome P450 monooxygenases reveal their role in HA detoxification, particularly in Aedes albopictus. This research enhances the understanding of HA's metabolic detoxification at the molecular level (Pei et al., 2022).
Resistance Risk Assessment and Insecticidal Properties
- HA's resistance development in insects and its insecticidal properties against mosquito larvae have been examined. The study highlights the potential of HA as a botanical insecticide in mosquito control (Qie et al., 2021).
Lignans in Insecticidal Activity
- Lignans, including HA, isolated from Phryma leptostachya have shown significant insecticidal activity, providing a basis for developing botanical pesticides (Li et al., 2019).
Properties
CAS No. |
123619-26-1 |
---|---|
Molecular Formula |
C33H34O14 |
Molecular Weight |
654.6 g/mol |
IUPAC Name |
(3R,3aS,6S,6aR)-6-[(2R,3R)-3-(1,3-benzodioxol-5-yl)-6-methoxy-2-(methoxymethyl)-2,3-dihydro-1,4-benzodioxin-7-yl]-3-[(4,6-dimethoxy-1,3-benzodioxol-5-yl)oxy]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C33H34O14/c1-35-12-26-27(16-5-6-19-21(7-16)42-14-41-19)46-23-9-20(36-2)17(8-22(23)45-26)28-18-11-39-32(33(18,34)13-40-28)47-30-24(37-3)10-25-29(31(30)38-4)44-15-43-25/h5-10,18,26-28,32,34H,11-15H2,1-4H3/t18-,26-,27-,28-,32-,33-/m1/s1 |
InChI Key |
SVQIUEXUTJVJTM-KTIWSMOXSA-N |
Isomeric SMILES |
COC[C@@H]1[C@H](OC2=C(O1)C=C(C(=C2)OC)[C@@H]3[C@H]4CO[C@@H]([C@]4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |
SMILES |
COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |
Canonical SMILES |
COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |
Synonyms |
1-hydroxy-2-((2,6-dimethoxy-3,4-methylenedioxyphenyl)oxy)-6-(6'-methoxy-2'-methoxymethyl-3'-(3,4-methylenedioxy)phenyl)-2',3'-dihydro-l',4'-benzodioxin-7'-yl)-3,7-dioxabicyclo(3.3.0)octane haedoxan A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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